molecular formula C17H24N2O2 B4920958 N-(4-acetylphenyl)-N'-cyclooctylurea

N-(4-acetylphenyl)-N'-cyclooctylurea

Cat. No.: B4920958
M. Wt: 288.4 g/mol
InChI Key: OHPZNGSCBMBTSF-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-N'-cyclooctylurea is a urea derivative featuring a 4-acetylphenyl group and a cyclooctyl substituent on the urea backbone. Urea derivatives are pivotal in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name

1-(4-acetylphenyl)-3-cyclooctylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13(20)14-9-11-16(12-10-14)19-17(21)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPZNGSCBMBTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826987
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-N’-cyclooctylurea typically involves the reaction of 4-acetylphenyl isocyanate with cyclooctylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:

4-acetylphenyl isocyanate+cyclooctylamineN-(4-acetylphenyl)-N’-cyclooctylurea\text{4-acetylphenyl isocyanate} + \text{cyclooctylamine} \rightarrow \text{N-(4-acetylphenyl)-N'-cyclooctylurea} 4-acetylphenyl isocyanate+cyclooctylamine→N-(4-acetylphenyl)-N’-cyclooctylurea

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-acetylphenyl)-N’-cyclooctylurea can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-N’-cyclooctylurea is used as a building block in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its urea functional group.

Industry: In the industrial sector, N-(4-acetylphenyl)-N’-cyclooctylurea can be used in the production of polymers and other materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N’-cyclooctylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The acetyl group can also participate in interactions with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

N-(4-Cyanophenyl)-N'-Phenylurea (CAS 107676-58-4)

  • Structure: Urea with 4-cyanophenyl and phenyl groups.
  • Key Differences: Substituent Effects: The cyano group (-CN) is strongly electron-withdrawing, enhancing polarity compared to the acetyl group (-COCH₃) in the target compound. This may reduce solubility in non-polar solvents . Molecular Weight: C₁₄H₁₁N₃O (MW: 237.26 g/mol) vs. the target compound’s higher MW due to the cyclooctyl group.
  • Applications: Cyanophenyl ureas are explored as kinase inhibitors, where electronic effects modulate target binding .

N-(4-Acetylphenyl)-N'-[3-(4-(4-Chlorobenzyl)piperazinyl)propyl]urea

  • Structure : Urea with 4-acetylphenyl and a piperazinyl-propyl group.

N-Allyl-N'-(4-Chlorophenyl)thiourea (CAS 14255-79-9)

  • Structure : Thiourea with allyl and 4-chlorophenyl groups.
  • Key Differences: Urea vs.

(E)-N-(4-Acetylphenyl)-3-[3-(Trifluoromethyl)phenyl]prop-2-enamide (CAS 868213-15-4)

  • Structure : Amide with 4-acetylphenyl and trifluoromethylphenyl groups.
  • Key Differences :
    • Urea vs. Amide : Ureas have two NH groups for hydrogen bonding, whereas amides have one. This may reduce binding affinity in amides for targets requiring multiple H-bonds .
    • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group enhances metabolic stability compared to acetyl (-COCH₃) .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
N-(4-Acetylphenyl)-N'-cyclooctylurea C₁₇H₂₂N₂O₂ 4-acetylphenyl, cyclooctyl ~294.37 High steric bulk, moderate polarity
N-(4-Cyanophenyl)-N'-phenylurea C₁₄H₁₁N₃O 4-cyanophenyl, phenyl 237.26 High polarity, potential kinase inhibition
N-Allyl-N'-(4-chlorophenyl)thiourea C₁₀H₁₀ClN₂S allyl, 4-chlorophenyl 240.71 Lipophilic, metal-binding capability
(E)-N-(4-Acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide C₁₈H₁₄F₃NO₂ 4-acetylphenyl, trifluoromethylphenyl 341.31 Enhanced metabolic stability, amide backbone

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